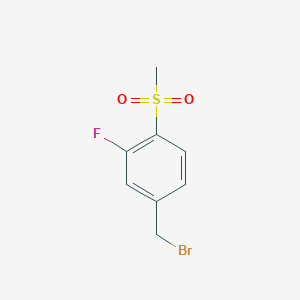

3-Fluoro-4-(methylsulphonyl)benzyl bromide

Descripción

Significance of Benzyl (B1604629) Halides as Versatile Synthetic Intermediates

Benzyl halides, particularly benzyl bromides, are highly valued in organic synthesis due to the lability of the carbon-bromine bond, which facilitates a wide range of chemical transformations. The benzylic position is readily susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms), allowing for the facile introduction of a diverse array of functional groups. This reactivity is attributed to the stability of the incipient benzylic carbocation or the transition state, which is stabilized by resonance with the adjacent aromatic ring. Consequently, benzyl bromides serve as key precursors in the synthesis of a multitude of compounds, including pharmaceuticals, natural products, and functional materials. Their ability to participate in cross-coupling reactions, ether and ester synthesis, and the formation of carbon-carbon and carbon-heteroatom bonds underscores their importance as versatile synthetic intermediates.

Strategic Importance of Fluoro and Sulfonyl Functional Groups in Molecular Design

The incorporation of fluorine and sulfonyl groups into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate molecular properties.

Fluorine: The introduction of a fluorine atom can lead to significant changes in a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity to biological targets. The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups and influence intermolecular interactions. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

Sulfonyl Group: The methylsulfonyl group is a strong electron-withdrawing group that is also a hydrogen bond acceptor. Its presence can enhance the polarity of a molecule, improve its solubility, and influence its binding to biological receptors. In drug design, the sulfonyl moiety is often utilized to mimic other functional groups, such as amides or esters, while offering improved metabolic stability. The rigid and polar nature of the sulfonyl group can also impart favorable pharmacokinetic properties to a molecule.

The combination of both a fluoro and a methylsulfonyl group on a benzyl bromide scaffold, as seen in 3-Fluoro-4-(methylsulphonyl)benzyl bromide, creates a unique reagent with a distinct electronic profile, offering chemists a powerful tool for the synthesis of novel and potentially bioactive compounds.

Research Trajectories and Academic Objectives Pertaining to this compound

While specific, in-depth research articles solely focused on this compound are not abundant in publicly accessible literature, its chemical structure and the nature of its functional groups point towards several logical research trajectories and academic objectives. The compound is listed as a commercially available reagent, indicating its utility as a building block in more complex syntheses.

Key Research Interests:

Medicinal Chemistry: A primary research objective is likely the use of this compound as a key intermediate in the synthesis of novel therapeutic agents. The presence of both fluorine and a methylsulfonyl group is a common feature in modern drug candidates. For instance, structurally related compounds containing fluoro and sulfonamido/sulfonyl moieties have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a target for analgesic drugs. nih.govnih.gov Therefore, research is likely directed towards synthesizing libraries of compounds derived from this compound to explore their potential as inhibitors or modulators of various biological targets.

Development of Novel Synthetic Methodologies: The unique electronic properties of the substituted benzene (B151609) ring may influence the reactivity of the benzylic bromide. Academic research could focus on exploring its reactivity in various synthetic transformations, potentially leading to the development of new synthetic methods or the discovery of unexpected reaction pathways.

Materials Science: The polar and electron-withdrawing nature of the substituents could make this compound a useful precursor for the synthesis of novel organic materials with specific electronic or optical properties.

In essence, the academic and industrial objectives surrounding this compound are centered on leveraging its unique combination of functional groups to construct novel molecules with desired biological activities or material properties. Its role as a specialized building block allows for the systematic exploration of chemical space in the quest for new and improved chemical entities.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2S/c1-13(11,12)8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNUKUVHHHSIOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methylsulphonyl Benzyl Bromide and Its Precursors

Strategies for the Formation of the Benzylic Bromide Moiety

The introduction of a bromine atom at the benzylic position is a critical step in the synthesis of the target molecule. This can be achieved through direct halogenation of the corresponding toluene (B28343) precursor or via a two-step process involving the synthesis of a benzyl (B1604629) alcohol intermediate followed by its conversion to the benzyl bromide.

Selective Benzylic Halogenation Processes

Selective benzylic bromination is a common and effective method for the synthesis of benzyl bromides. This transformation is typically achieved through a free radical mechanism, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator or under photochemical conditions. chadsprep.comlibretexts.orgyoutube.com The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds in the molecule, making them susceptible to radical abstraction. libretexts.org

The general mechanism for benzylic bromination with NBS involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical, which then abstracts a benzylic hydrogen to form a resonance-stabilized benzyl radical. This radical then reacts with a bromine source, such as Br₂ generated in situ from the reaction of NBS with HBr, to yield the desired benzyl bromide and another bromine radical, thus propagating the chain reaction. chadsprep.comyoutube.com

Common conditions for benzylic bromination are summarized in the table below:

| Reagent/Initiator | Solvent | Conditions | Reference |

| N-Bromosuccinimide (NBS) / AIBN | CCl₄ | Reflux | libretexts.org |

| N-Bromosuccinimide (NBS) / Benzoyl Peroxide | CCl₄ | Reflux | libretexts.org |

| N-Bromosuccinimide (NBS) | Acetonitrile | Reflux | researchgate.net |

| Elemental Bromine (Br₂) | - | >150 °C | chemicalbook.com |

Methodologies for Precursor Synthesis and Subsequent Halogenation

An alternative to direct benzylic bromination is the synthesis of a benzyl alcohol precursor, which is then converted to the corresponding benzyl bromide. This two-step approach can sometimes offer advantages in terms of selectivity and purification.

The synthesis of the precursor, 3-fluoro-4-(methylsulfonyl)benzyl alcohol, can be accomplished through various synthetic routes. One common method involves the reduction of the corresponding benzoic acid or its ester derivative.

Once the benzyl alcohol is obtained, it can be converted to the benzyl bromide using a variety of brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃), hydrobromic acid (HBr), and triphenylphosphine/carbon tetrabromide (Appel reaction). researchgate.netorganic-chemistry.orgresearchgate.netorgsyn.orgthieme-connect.de

The choice of reagent often depends on the specific substrate and the desired reaction conditions. For example, the Appel reaction is known for its mild conditions, which can be advantageous for sensitive substrates. researchgate.netresearchgate.net

| Reagent | Solvent | Conditions | Reference |

| Phosphorus Tribromide (PBr₃) | Toluene | 0-10 °C to RT | cas.cn |

| Hydrobromic Acid (HBr) / Sulfuric Acid | - | Reflux | orgsyn.org |

| Triphenylphosphine / Carbon Tetrabromide | Dichloromethane | Room Temperature | researchgate.net |

| Tribromoisocyanuric acid / Triphenylphosphine | Dichloromethane | Room Temperature | researchgate.net |

Introduction and Functionalization of the Methylsulfonyl Group

The methylsulfonyl group is a key functional moiety in the target molecule. Its introduction can be achieved either by the oxidation of a thioether precursor or by employing reagents that already contain the sulfonyl group.

Oxidative Transformations of Thioether Precursors to Sulfones

A widely used method for the synthesis of sulfones is the oxidation of the corresponding thioethers. wikipedia.org This transformation can be achieved using a variety of oxidizing agents, with hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA) being among the most common. organic-chemistry.org

The synthesis of the thioether precursor, 3-fluoro-4-(methylthio)toluene, can be accomplished through several routes. One possibility is the reaction of a suitable electrophile, such as 3-fluoro-4-halotoluene, with a methylthiolate salt.

The subsequent oxidation of the thioether to the sulfone proceeds in two steps, first to the sulfoxide (B87167) and then to the sulfone. Careful control of the reaction conditions and the stoichiometry of the oxidizing agent can allow for the isolation of the intermediate sulfoxide if desired. orgsyn.org

| Oxidizing Agent | Solvent | Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | - | wikipedia.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Room Temperature | organic-chemistry.org |

| Potassium Permanganate (B83412) (KMnO₄) | - | - | wikipedia.org |

| Selectfluor | Water | Room Temperature | organic-chemistry.org |

Synthetic Routes Involving Sulfonyl-Containing Reagents

An alternative strategy for introducing the methylsulfonyl group involves the use of reagents that already contain this functionality. For instance, 4-(methylsulfonyl)toluene can be synthesized from 4-toluenesulfonyl chloride. google.com

One patented method describes the reduction of 4-toluenesulfonyl chloride with sodium sulfite (B76179) to generate sodium 4-methylbenzenesulfinate, which is then methylated with chloromethane (B1201357) to yield 4-(methylsulfonyl)toluene. google.com This approach avoids the need for a separate oxidation step.

Regioselective Fluorine Introduction Techniques in Aromatic Systems

The regioselective introduction of a fluorine atom onto an aromatic ring is a challenging but crucial step in the synthesis of the target molecule. The directing effects of the existing substituents on the ring play a critical role in determining the position of fluorination.

For the synthesis of 3-fluoro-4-(methylsulfonyl)benzyl bromide, the fluorine atom needs to be introduced at the position meta to the methyl (or bromomethyl) group and ortho to the methylsulfonyl group. This regioselectivity can be achieved through several strategies.

One approach involves a multi-step sequence starting from a precursor with a directing group that facilitates fluorination at the desired position. For example, a synthesis could begin with a nitration reaction on a substituted toluene, followed by reduction of the nitro group to an amine. The amine can then be converted to a diazonium salt, which can be subsequently transformed into a fluorine atom via the Balz-Schiemann reaction or by using other fluorinating agents. google.com

Another strategy is the use of modern electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), which can exhibit high regioselectivity depending on the electronic nature of the aromatic substrate. researchgate.net The directing effects of the substituents on the aromatic ring will guide the electrophilic attack of the fluorinating agent.

| Method | Reagents | Key Steps | Reference |

| Diazotization-Fluorination | NaNO₂, HBF₄ | Diazotization of an amino group followed by thermal decomposition of the diazonium tetrafluoroborate (B81430) salt (Balz-Schiemann reaction). | google.com |

| Electrophilic Fluorination | Selectfluor® | Direct fluorination of an activated aromatic ring. | researchgate.net |

The choice of the specific fluorination strategy will depend on the availability of starting materials and the compatibility of the functional groups present in the molecule at each stage of the synthesis.

Optimization of Reaction Conditions and Yield Efficiency in the Synthesis of 3-Fluoro-4-(methylsulphonyl)benzyl bromide

The efficient synthesis of this compound is contingent on the careful optimization of reaction conditions for both the formation of its precursor, 3-fluoro-4-(methylsulfonyl)toluene, and the subsequent benzylic bromination. The electronic properties of the substituents on the aromatic ring, namely the electron-withdrawing fluorine atom and methylsulfonyl group, play a crucial role in determining the optimal parameters for these transformations.

Synthesis of the Precursor: 3-Fluoro-4-(methylsulfonyl)toluene

A plausible and efficient synthetic route to 3-fluoro-4-(methylsulfonyl)toluene involves a multi-step process commencing from a readily available starting material. One effective strategy begins with 4-amino-3-fluorotoluene, proceeding through diazotization to introduce a thiomethyl group, followed by oxidation to the desired sulfone.

Step 1: Synthesis of 3-Fluoro-4-(methylthio)toluene

The initial step involves the conversion of 3-fluoro-4-methylaniline (B1361354) to a diazonium salt, which is then reacted with a sulfur-containing nucleophile. Optimization of this stage is critical for achieving a high yield of the thioether intermediate.

| Parameter | Condition | Rationale | Expected Yield |

| Diazotization Reagent | Sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ or HCl) | Efficiently converts the primary aromatic amine to a diazonium salt. | - |

| Temperature | 0-5 °C | Maintains the stability of the diazonium salt, preventing premature decomposition. | - |

| Sulfur Nucleophile | Potassium ethyl xanthate | Reacts with the diazonium salt to form a xanthate ester, which can be subsequently hydrolyzed to the thiol and then methylated. | - |

| Methylating Agent | Dimethyl sulfate (B86663) or methyl iodide | Introduces the methyl group onto the sulfur atom to form the thioether. | - |

An alternative, more direct approach involves the use of dimethyl disulfide in the presence of a copper catalyst, which can directly convert the diazonium salt to the methyl thioether.

Step 2: Oxidation of 3-Fluoro-4-(methylthio)toluene to 3-Fluoro-4-(methylsulfonyl)toluene

The oxidation of the sulfide (B99878) to the sulfone is a key transformation. The choice of oxidant and reaction conditions must be carefully controlled to prevent over-oxidation or side reactions.

| Parameter | Oxidizing Agent | Solvent | Temperature | Rationale | Expected Yield |

| Condition A | Hydrogen peroxide (30%) | Acetic acid | 80-100 °C | A common and effective method for sulfide oxidation. The reaction can be lengthy. | ~85-95% |

| Condition B | Potassium permanganate (KMnO₄) | Acetone/Water | 0-25 °C | A strong oxidant that provides rapid conversion, but requires careful control of stoichiometry to avoid side-chain oxidation. | ~80-90% |

| Condition C | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) | 0-25 °C | A milder oxidant that offers good selectivity for the sulfone, minimizing side reactions. | ~90-98% |

For optimal yield and purity, the use of m-CPBA in a chlorinated solvent is often preferred due to its high selectivity and milder reaction conditions.

Benzylic Bromination of 3-Fluoro-4-(methylsulfonyl)toluene

The final step is the free-radical bromination of the benzylic methyl group. The presence of two deactivating groups on the aromatic ring makes the benzylic C-H bonds less susceptible to radical cleavage compared to unsubstituted toluene. Therefore, forcing conditions may be necessary, but this also increases the risk of di-bromination. The use of N-Bromosuccinimide (NBS) is the standard method for this transformation. libretexts.orgvedantu.comwikipedia.org

Optimization of this reaction focuses on maximizing the formation of the mono-brominated product while minimizing the formation of the di-bromo byproduct and unreacted starting material.

| Parameter | Condition | Rationale | Expected Yield (mono-bromo) |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.0-1.2 equivalents) | Provides a low, constant concentration of Br₂, favoring selective mono-bromination at the benzylic position. libretexts.org | - |

| Radical Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (catalytic amount) | Initiates the radical chain reaction at a lower temperature than thermal initiation alone. | - |

| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | Inert solvents that are suitable for radical reactions. Acetonitrile is a less toxic alternative to CCl₄. researchgate.net | - |

| Reaction Temperature | 70-85 °C (reflux) | Provides the necessary energy for homolytic cleavage of the initiator and propagation of the radical chain. | - |

| Control of Di-bromination | Slow addition of NBS | Maintaining a low concentration of the brominating agent throughout the reaction can suppress the formation of the di-brominated product. scientificupdate.com | - |

A detailed study on the benzylic bromination of the similarly deactivated 2-fluoro-3-nitrotoluene (B1317587) revealed that continuous addition of an NBS slurry could significantly minimize impurity formation by keeping the concentration of molecular bromine low. scientificupdate.com This approach could be highly beneficial for the synthesis of this compound.

Explorations into the Reactivity and Derivatization Chemistry of 3 Fluoro 4 Methylsulphonyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of 3-Fluoro-4-(methylsulphonyl)benzyl bromide serves as a prime site for nucleophilic attack, leading to the formation of a wide array of derivatives. The substitution of the bromide an excellent leaving group—by various nucleophiles is a key feature of its chemistry.

Analysis of S\textsubscript{N}1 and S\textsubscript{N}2 Mechanistic Pathways

The nucleophilic substitution reactions of benzylic halides can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, and the pathway taken by this compound is influenced by several factors. The primary nature of the benzylic carbon would typically favor an S\textsubscript{N}2 pathway, characterized by a backside attack of the nucleophile in a concerted step.

However, the electronic effects of the substituents on the benzene (B151609) ring play a crucial role. The fluorine atom and the potent electron-withdrawing methylsulfonyl group significantly influence the electronic landscape of the molecule. The methylsulfonyl group, in particular, destabilizes the formation of a benzylic carbocation that would be the intermediate in an S\textsubscript{N}1 reaction. This destabilization strongly disfavors the S\textsubscript{N}1 pathway. Conversely, the electron-withdrawing nature of the substituents can make the benzylic carbon more electrophilic, thereby enhancing its susceptibility to nucleophilic attack in an S\textsubscript{N}2 reaction. Therefore, it is predominantly the S\textsubscript{N}2 mechanism that governs the nucleophilic substitution reactions of this compound.

Reactivity with Diverse Nitrogen-based Nucleophiles (e.g., Amines, Amides, Heterocyclic Systems)

This compound readily undergoes reactions with a variety of nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of numerous biologically active molecules and functional materials.

Primary and secondary amines, for instance, react efficiently to yield the corresponding substituted benzylamines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed as a byproduct. The general scheme for this reaction is the straightforward displacement of the bromide by the amine.

Heterocyclic systems containing nitrogen, such as imidazoles, pyrazoles, and triazoles, also serve as effective nucleophiles. The reaction leads to the N-alkylation of the heterocyclic ring, providing a convenient route to a diverse range of substituted heterocyclic compounds.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Primary Amine (R-NH₂) | 3-Fluoro-4-(methylsulphonyl)benzyl-N-R-amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Good to Excellent |

| Secondary Amine (R₂NH) | 3-Fluoro-4-(methylsulphonyl)benzyl-N-R₂-amine | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | Good to Excellent |

| Imidazole (B134444) | 1-(3-Fluoro-4-(methylsulphonyl)benzyl)-1H-imidazole | Base (e.g., NaH), Solvent (e.g., THF) | High |

Reactivity with Oxygen-based Nucleophiles (e.g., Alcohols, Phenols, Carboxylates)

The formation of ether and ester linkages through reaction with oxygen-based nucleophiles is another significant aspect of the reactivity of this compound.

Alcohols and phenols, in the presence of a base, react to form the corresponding benzyl (B1604629) ethers. This Williamson-type ether synthesis is a versatile method for introducing the 3-fluoro-4-(methylsulfonyl)benzyl moiety into various molecules.

Carboxylate anions, generated from carboxylic acids and a base, readily displace the bromide to form benzyl esters. This esterification method is widely applicable and provides access to a range of ester derivatives.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Alcohol (R-OH) | 3-Fluoro-4-(methylsulphonyl)benzyl ether | Base (e.g., NaH), Solvent (e.g., THF) | High |

| Phenol (Ar-OH) | 3-Fluoro-4-(methylsulphonyl)benzyl aryl ether | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | High |

| Carboxylate (R-COO⁻) | 3-Fluoro-4-(methylsulphonyl)benzyl ester | Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | Excellent |

Reactivity with Sulfur-based Nucleophiles (e.g., Thiols)

Analogous to oxygen nucleophiles, sulfur-based nucleophiles such as thiols react with this compound to form thioethers. This S-alkylation reaction is typically carried out under basic conditions to generate the more nucleophilic thiolate anion. The resulting thioethers are valuable intermediates in organic synthesis.

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Thiol (R-SH) | 3-Fluoro-4-(methylsulphonyl)benzyl thioether | Base (e.g., NaOH), Solvent (e.g., EtOH/H₂O) | High |

Palladium-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, this compound is a competent electrophile in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Applications in Suzuki-Miyaura Coupling Chemistry

The Suzuki-Miyaura coupling is a powerful tool for the formation of C(sp²)-C(sp³) bonds. In this reaction, this compound can be coupled with various aryl- or vinylboronic acids or their corresponding esters in the presence of a palladium catalyst and a base. This reaction provides a direct route to synthesize diarylmethanes and related structures, which are prevalent in many pharmaceutical agents and organic materials.

The success of the Suzuki-Miyaura coupling of benzylic halides is often dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient benzyl bromides like the title compound, specific ligand systems are often employed to promote the desired cross-coupling and suppress side reactions.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 3-Fluoro-4-(methylsulfonyl)-1,1'-biphenyl | Good |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 3-Fluoro-4'methoxy-4-(methylsulfonyl)-1,1'-biphenyl | Good |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 2-((3-Fluoro-4-(methylsulfonyl)phenyl)methyl)thiophene | Moderate to Good |

Strategies Utilizing Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. While typically employed for the coupling of aryl halides or triflates with amines, its application can be conceptually extended to activated benzylic systems. The reaction of this compound with various primary and secondary amines, under Buchwald-Hartwig conditions, would provide direct access to a range of N-benzylated amines, which are prevalent motifs in pharmacologically active compounds.

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired amine product and regenerate the catalyst. For a substrate like this compound, the high reactivity of the benzylic C-Br bond suggests that this transformation could proceed under relatively mild conditions. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine (B1218219) ligands often being preferred.

Below is a table of proposed reaction conditions for the Buchwald-Hartwig amination of this compound with various amine partners, based on established methodologies for related substrates.

| Entry | Amine Partner | Catalyst/Ligand | Base | Solvent | Potential Product |

| 1 | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(3-Fluoro-4-(methylsulfonyl)benzyl)aniline |

| 2 | Morpholine (B109124) | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 4-(3-Fluoro-4-(methylsulfonyl)benzyl)morpholine |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | Toluene | N-(3-Fluoro-4-(methylsulfonyl)benzyl)benzylamine |

| 4 | Indazole | Pd₂(dba)₃ / RuPhos | K₂CO₃ | DMF | 1-(3-Fluoro-4-(methylsulfonyl)benzyl)-1H-indazole |

This interactive table outlines hypothetical conditions for the Buchwald-Hartwig amination, a versatile method for forming C-N bonds.

Investigations into Other Transition Metal-Catalyzed Transformations

Beyond C-N bond formation, the reactivity of the benzylic bromide allows for a variety of other transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These transformations are fundamental in organic synthesis for constructing complex molecular skeletons.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the benzyl bromide with an organoboron reagent (e.g., a boronic acid or ester). This would enable the formation of a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond, leading to diarylmethane derivatives or other elaborated structures.

Sonogashira Coupling: The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would yield substituted benzyl alkynes. rsc.org These products are valuable intermediates, amenable to further transformations such as click chemistry or hydration. rsc.org

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner and can be catalyzed by palladium or nickel complexes. acs.org It provides another efficient route to C-C bond formation. acs.org

Debenzylative Cross-Coupling: In more complex systems, a benzyl group can be cleaved and replaced. For instance, a palladium-catalyzed reaction could couple aryl benzyl sulfides with aryl bromides, where the benzyl group is ultimately removed. organic-chemistry.org

The following table illustrates potential transition metal-catalyzed reactions involving this compound.

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Fluoro-4-(methylsulfonyl)-1,1'-biphenylmethane |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-Fluoro-2-(methylsulfonyl)-4-(3-phenylprop-1-yn-1-yl)benzene |

| Kumada-Corriu | Phenylmagnesium bromide | PdCl₂(dppf) | 3-Fluoro-4-(methylsulfonyl)-1,1'-biphenylmethane |

| Heck-type | Styrene | Pd(OAc)₂ / P(o-tol)₃ | (E)-1-Fluoro-2-(methylsulfonyl)-4-(3-phenylprop-1-en-1-yl)benzene |

This interactive table showcases a range of potential transition metal-catalyzed C-C bond-forming reactions.

Formation of Complex Molecular Architectures and Ring Systems

The title compound is an excellent building block for the synthesis of complex molecules, particularly nitrogen-containing heterocycles, which are of immense importance in medicinal chemistry. mdpi.comnih.govresearchgate.net The primary mode of reactivity in this context is the N-alkylation of heterocyclic precursors. The electrophilic benzylic carbon readily reacts with nitrogen nucleophiles present in various ring systems.

For instance, the reaction with imidazole, pyrazole, or triazole derivatives in the presence of a suitable base would lead to the corresponding N-benzylated heterocycles. This strategy allows for the direct incorporation of the 3-fluoro-4-(methylsulfonyl)phenylmethyl moiety, which can be crucial for modulating the biological activity of the parent heterocycle. Furthermore, multi-component reactions or tandem strategies, where the initial N-alkylation is followed by an intramolecular cyclization, can provide rapid access to fused or polycyclic systems. nih.gov The synthesis of various benzofused nitrogen heterocycles often relies on such building blocks. nih.govorganic-chemistry.org

The table below provides examples of heterocyclic systems that could be synthesized using this compound.

| Heterocyclic Precursor | Base | Solvent | Potential Product |

| Imidazole | K₂CO₃ | Acetonitrile | 1-(3-Fluoro-4-(methylsulfonyl)benzyl)-1H-imidazole |

| 1,2,4-Triazole (B32235) | NaH | DMF | 1-(3-Fluoro-4-(methylsulfonyl)benzyl)-1H-1,2,4-triazole |

| Pyrazole | Cs₂CO₃ | Acetonitrile | 1-(3-Fluoro-4-(methylsulfonyl)benzyl)-1H-pyrazole |

| 2-Aminopyridine | K₂CO₃ | DMSO | N-(3-Fluoro-4-(methylsulfonyl)benzyl)pyridin-2-amine |

This interactive table demonstrates the utility of the title compound in the synthesis of N-substituted heterocyclic structures.

Advanced Functional Group Interconversions on the Aromatic Ring

Functional group interconversion (FGI) is a key strategy in multi-step synthesis, allowing for the transformation of one functional group into another to achieve a desired target molecule or to modify a molecule's properties. The aromatic ring of this compound offers several handles for such transformations.

Modification of the Sulfonyl Group: The methylsulfonyl group is a robust electron-withdrawing group. It can potentially be reduced to the corresponding methylsulfinyl or methylthio (sulfide) group using appropriate reducing agents. Complete desulfonylation is also a possibility under more forcing conditions, which would dramatically alter the electronic nature of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is strongly activated towards nucleophilic displacement by the para-sulfonyl group. This could allow for the substitution of the fluorine with other nucleophiles, such as alkoxides, amines, or thiolates, under suitable conditions (typically strong base and polar aprotic solvent). This provides a pathway to introduce further diversity around the aromatic core.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is significantly deactivated by the two electron-withdrawing groups, making further electrophilic substitution challenging. However, under harsh conditions, a new substituent would be directed to the positions ortho to the fluorine and meta to the sulfonyl group, based on the directing effects of the existing substituents.

The following table summarizes potential functional group interconversions on the aromatic ring.

| Transformation Type | Reagent(s) | Functional Group Targeted | Resulting Functional Group |

| Sulfone Reduction | LiAlH₄ or other strong hydrides | -SO₂CH₃ | -S(O)CH₃ or -SCH₃ |

| Nucleophilic Substitution (SNAr) | NaOCH₃ / DMSO | -F | -OCH₃ |

| Nucleophilic Substitution (SNAr) | NH₃ / heat | -F | -NH₂ |

| Desulfonylation | Raney Nickel or other methods | -SO₂CH₃ | -H |

This interactive table outlines potential advanced functional group interconversions on the aromatic scaffold.

Strategic Applications of 3 Fluoro 4 Methylsulphonyl Benzyl Bromide As a Key Building Block in Organic Synthesis

Construction of Pharmacologically Significant Scaffolds

The inherent reactivity and functional group array of 3-Fluoro-4-(methylsulphonyl)benzyl bromide make it an ideal precursor for the synthesis of various heterocyclic and biaryl scaffolds that are prevalent in numerous clinically important drugs and biologically active molecules.

Synthesis of Linezolid Conjugates and Analogues

Linezolid, an oxazolidinone antibiotic, is a critical therapeutic agent for treating infections caused by multidrug-resistant Gram-positive bacteria. The core structure of Linezolid features a 3-fluoro-4-morpholinophenyl group. While direct synthesis of Linezolid from this compound is not the most common route, the latter serves as a potential precursor to key intermediates. The methylsulfonyl group can be displaced by morpholine (B109124) via a nucleophilic aromatic substitution reaction, a common strategy in the synthesis of Linezolid and its analogues. This transformation would yield a 3-fluoro-4-morpholinobenzyl derivative, which can then be further elaborated to construct the oxazolidinone ring system.

Furthermore, the structural analogue of a key Linezolid intermediate, (3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate, highlights the close relationship between the methylsulfonyl and morpholino functionalities in this chemical space. hsppharma.comnih.gov The synthesis of diverse Linezolid conjugates often involves the modification of the N-acetyl group, and building blocks derived from this compound could be employed to introduce novel side chains, thereby generating new analogues with potentially improved pharmacokinetic or pharmacodynamic properties.

| Precursor/Intermediate | Key Transformation | Target Scaffold |

| This compound | Nucleophilic Aromatic Substitution with Morpholine | 3-Fluoro-4-morpholinobenzyl derivatives |

| 3-Fluoro-4-morpholinobenzyl derivatives | Cyclization and further functionalization | Linezolid and its analogues |

Derivatization in Benzimidazole (B57391) Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse therapeutic activities. A common strategy for the derivatization of benzimidazoles is N-alkylation of the imidazole (B134444) nitrogen. This compound is an excellent electrophile for this purpose. The reaction of this compound with a pre-formed benzimidazole core under basic conditions would readily afford the corresponding N-benzylated benzimidazole derivative. This approach allows for the introduction of the 3-fluoro-4-(methylsulfonyl)phenyl moiety, which can impart desirable properties such as enhanced binding affinity or improved metabolic stability to the final molecule. This strategy is a straightforward and efficient method for generating libraries of novel benzimidazole derivatives for biological screening.

Assembly of Triazole-Based Compounds

Similar to benzimidazoles, the triazole ring is another important heterocycle in drug discovery. The N-alkylation of triazoles is a fundamental transformation for the synthesis of a wide variety of biologically active compounds. This compound can be effectively used to alkylate the nitrogen atoms of a 1,2,4-triazole (B32235) or a 1,2,3-triazole ring.

A notable example that underscores the utility of this building block is the synthesis of compounds structurally related to 4-amino-5-[4-(methylsulfonyl)benzyl]-4H- researchgate.netresearchgate.netnih.govtriazole-3-thione. researchgate.net This demonstrates that the 4-(methylsulfonyl)benzyl moiety can be readily incorporated into a triazole scaffold. By employing this compound, a fluorine atom can be strategically introduced at the 3-position of the phenyl ring, a common tactic in medicinal chemistry to fine-tune the electronic and pharmacokinetic properties of a drug candidate. The reaction would typically proceed by treating the triazole with the benzyl (B1604629) bromide in the presence of a suitable base.

| Heterocycle | Reaction Type | Product |

| Benzimidazole | N-Alkylation | N-(3-Fluoro-4-(methylsulfonyl)benzyl)benzimidazole |

| 1,2,4-Triazole | N-Alkylation | N-(3-Fluoro-4-(methylsulfonyl)benzyl)-1,2,4-triazole |

Formation of Biphenylamine Derivatives

Biphenylamine derivatives are important structural motifs in various areas of chemistry, including materials science and medicinal chemistry. The N-alkylation of biphenylamines with benzyl bromides is a standard synthetic method to introduce a benzyl group onto the nitrogen atom. This compound can serve as the alkylating agent in this reaction. The reaction would involve the deprotonation of the biphenylamine with a base, followed by nucleophilic attack on the benzylic carbon of this compound, leading to the formation of the corresponding N-benzylated biphenylamine. This allows for the incorporation of the functionally rich 3-fluoro-4-(methylsulfonyl)phenyl group, which can be further modified or can contribute directly to the desired properties of the final product.

Contribution to Lead-Oriented Synthesis and Diversity-Oriented Synthesis Approaches

In modern drug discovery, lead-oriented synthesis and diversity-oriented synthesis (DOS) are powerful strategies for the exploration of chemical space and the identification of novel drug candidates. This compound is a valuable building block for both of these approaches.

In lead-oriented synthesis , the goal is to synthesize analogues of a known active compound (a "lead") to improve its properties. The defined and readily modifiable functionalities of this compound make it an excellent tool for this purpose. For instance, if a lead compound contains a simple phenyl group, replacing it with the 3-fluoro-4-(methylsulfonyl)phenyl group can introduce new interactions with the biological target and alter the compound's pharmacokinetic profile.

Diversity-oriented synthesis (DOS) aims to create a library of structurally diverse and complex molecules from a common starting material. nih.gov The multiple reactive sites and functional groups of this compound allow for its use in various synthetic pathways to generate a wide range of molecular scaffolds. For example, the benzyl bromide can be used for alkylations, while the methylsulfonyl group can be a handle for further transformations or act as a key structural element. The use of such sulfonyl-containing building blocks is a recognized strategy in DOS to access novel chemical space. nih.gov

Furthermore, the principles of fragment-based drug discovery (FBDD) can be applied. The 3-fluoro-4-(methylsulfonyl)phenyl moiety can be considered a "fragment" that, once identified as binding to a target, can be elaborated upon using the benzyl bromide as a reactive handle to grow the molecule and increase its affinity and selectivity.

Development of Chemical Probes and Labeling Agents for Research

Chemical probes are essential tools for studying biological systems, enabling the visualization, identification, and functional characterization of biomolecules. The structural features of this compound make it a promising scaffold for the design and synthesis of chemical probes.

The methylsulfonyl group, particularly when converted to a sulfonyl fluoride, can act as a reactive "warhead" for covalent modification of proteins, a strategy employed in activity-based protein profiling (ABPP) . rsc.orgnih.govnih.gov ABPP utilizes reactive probes to covalently label active enzymes in complex biological samples. A probe derived from this compound could be designed to target specific classes of enzymes. The benzyl bromide moiety can be used to attach a reporter tag, such as a fluorophore or a biotin, either directly or via a linker. The fluoro substituent can aid in modulating the reactivity and selectivity of the probe.

Moreover, the 3-fluoro-4-(methylsulfonyl)phenyl scaffold can be incorporated into the design of fluorescent probes for cellular imaging. researchgate.net The sulfonyl group can enhance the photophysical properties of a fluorophore or act as a recognition element for a specific biological target. The benzyl bromide functionality provides a convenient point of attachment for the chromophore part of the probe.

| Application | Key Feature of Building Block | Potential Probe Component |

| Activity-Based Protein Profiling (ABPP) | Methylsulfonyl group (convertible to sulfonyl fluoride) | Reactive "warhead" |

| Fluorescent Probes | Benzyl bromide for attachment of a fluorophore | Scaffold for imaging agent |

| Affinity-Based Probes | Versatile scaffold for derivatization | Recognition element |

Computational and Theoretical Investigations Relevant to 3 Fluoro 4 Methylsulphonyl Benzyl Bromide

Electronic Structure Calculations and Reactivity Predictions (e.g., Density Functional Theory Studies of Reaction Pathways)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 3-Fluoro-4-(methylsulphonyl)benzyl bromide, DFT calculations can predict its reactivity in nucleophilic substitution reactions, which are characteristic of benzyl (B1604629) bromides. The presence of both a fluorine atom and a methylsulfonyl group on the aromatic ring significantly influences the electronic properties of the benzylic carbon, which is the reaction center.

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates the benzylic position for nucleophilic attack. DFT studies on substituted benzyl halides have shown that electron-withdrawing substituents can stabilize the transition state of Sₙ2 reactions, thereby increasing the reaction rate. researchgate.net Conversely, for an Sₙ1-type mechanism, which proceeds through a carbocation intermediate, strong electron-withdrawing groups would be destabilizing.

The fluorine atom at the meta-position relative to the bromomethyl group also exerts an electron-withdrawing inductive effect. Theoretical studies on substituted benzyl chlorides have demonstrated that DFT calculations can effectively model the reductive cleavage pathways and the formation of radical anions. acs.orgacs.org For this compound, the combined electron-withdrawing effects of the fluoro and methylsulfonyl groups are expected to make the benzylic carbon highly electrophilic.

Predicted Reactivity: DFT calculations would likely predict that this compound reacts preferentially through an Sₙ2 mechanism . The calculated activation energies for nucleophilic substitution would be expected to be lower compared to unsubstituted benzyl bromide due to the stabilization of the electron-rich transition state by the electron-withdrawing substituents. researchgate.net The electrostatic potential map generated from DFT would show a significant positive potential on the benzylic carbon, highlighting its susceptibility to nucleophilic attack.

| Computational Method | Predicted Property | Expected Influence of Substituents (-F, -SO₂CH₃) |

|---|---|---|

| DFT (e.g., B3LYP/6-31G*) | Reaction Mechanism | Favors Sₙ2 over Sₙ1 due to carbocation destabilization. |

| DFT | Activation Energy (Sₙ2) | Lowered compared to unsubstituted benzyl bromide. researchgate.net |

| DFT | Electrostatic Potential at Benzylic Carbon | Highly positive, indicating electrophilicity. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions and reactivity. Conformational analysis can identify the most stable arrangements of the molecule, while molecular dynamics (MD) simulations can provide insights into its behavior over time, particularly in different environments.

Conformational Analysis: The key rotatable bonds in this compound are the C(aryl)-CH₂Br bond and the C(aryl)-SO₂CH₃ bond. The rotational barrier around these bonds determines the preferred orientation of the bromomethyl and methylsulfonyl groups relative to the phenyl ring.

Studies on related α-fluoro sulfur-containing molecules have shown that stereoelectronic effects, such as hyperconjugation, can play a significant role in determining conformational preferences. nih.gov For the methylsulfonyl group, conformations that minimize steric hindrance with the adjacent fluorine atom and the bromomethyl group would be favored. The orientation of the C-Br bond relative to the phenyl ring will also be influenced by a balance of steric and electronic effects. Computational studies on halogenated acetophenones suggest that conformations where the C-X bond is orthogonal to the carbonyl group are particularly reactive, and similar principles could apply here, with the phenyl ring acting as the π-system. beilstein-journals.org

Molecular Dynamics Simulations: MD simulations can be used to study the dynamic behavior of this compound, for instance, in a solvent to understand its solvation and transport properties. A study on benzyl bromide in an aqueous environment has demonstrated the utility of MD in understanding the collective dynamics of such molecules. arxiv.org Simulations could reveal the stability of different conformers in solution and the timescale of conformational changes. This information is particularly relevant for predicting how the molecule might interact with a binding site in a biological system or how it behaves at an interface in a material science context.

| Technique | Investigated Aspect | Key Findings from Analogous Systems |

|---|---|---|

| Conformational Analysis (DFT) | Rotational barriers of C-CH₂Br and C-SO₂CH₃ bonds | Stereoelectronic effects and steric hindrance determine stable conformers. nih.gov |

| Molecular Dynamics (MD) | Behavior in solution (e.g., water) | Provides insights into solvation, conformational stability, and dynamics. arxiv.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-Pharmacophore Modeling for Derivative Design

While this compound is primarily a synthetic intermediate, its core structure (a substituted phenyl methyl sulfone) is found in many biologically active molecules. QSAR and pharmacophore modeling are computational techniques used to understand the relationship between a molecule's structure and its biological activity, guiding the design of new, more potent derivatives. nih.govdergipark.org.tr

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, a QSAR study would involve synthesizing a library of analogs with varied substituents and correlating their measured activity with calculated molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters). Studies on sulfonamide derivatives have successfully used 3D-QSAR to design potent inhibitors for specific biological targets. nih.gov Such models could guide the modification of the 3-fluoro-4-(methylsulfonyl)phenyl moiety to enhance a desired biological effect.

3D-Pharmacophore Modeling: A pharmacophore model is a 3D representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target. nih.gov For a target protein of interest, a pharmacophore model could be developed based on known active ligands containing the fluorinated methylsulfonylphenyl scaffold. nih.gov This model would typically include features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. Virtual screening of compound libraries using such a pharmacophore could identify novel molecules with the potential for similar biological activity. researchgate.net

| Modeling Approach | Objective | Application for Derivative Design |

|---|---|---|

| QSAR | Correlate structure with biological activity. | Predict the activity of new derivatives and guide substituent selection. nih.gov |

| 3D-Pharmacophore Modeling | Identify key features for target interaction. | Screen for novel scaffolds with desired biological activity. nih.govnih.gov |

Analysis of Intermolecular Interactions and Solid-State Crystal Packing (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties like stability, solubility, and morphology. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal. scirp.org

For this compound, a Hirshfeld surface analysis would likely reveal a variety of weak intermolecular interactions. Given the elemental composition, the most significant contacts would be expected to be:

H···H contacts: Typically the most abundant type of contact in organic molecules.

H···O/O···H contacts: Hydrogen bonds involving the sulfonyl oxygen atoms and hydrogen atoms on neighboring molecules.

H···F/F···H contacts: Interactions involving the fluorine atom, which can be significant in organizing the crystal packing.

H···Br/Br···H contacts: Contacts involving the bromine atom.

C-H···π interactions: Where a C-H bond points towards the center of an aromatic ring of a neighboring molecule.

| Interaction Type | Description | Expected Contribution to Crystal Packing |

|---|---|---|

| H···H | Contacts between hydrogen atoms. | High, due to the abundance of hydrogen atoms. |

| O···H/H···O | Hydrogen bonds with sulfonyl oxygens. | Significant, contributing to lattice cohesion. nih.gov |

| F···H/H···F | Interactions with the fluorine atom. | Moderate, influencing local molecular arrangement. semanticscholar.org |

| Br···H/H···Br | Contacts involving the bromine atom. | Moderate, contributing to packing. |

| C-H···π | Interaction of a C-H bond with the aromatic ring. | Possible, contributing to stacking arrangements. |

Advanced Analytical Methodologies Employed in Research on 3 Fluoro 4 Methylsulphonyl Benzyl Bromide and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of 3-Fluoro-4-(methylsulphonyl)benzyl bromide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a detailed fingerprint of its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a comprehensive picture of the molecule's framework can be assembled.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons would likely appear as a singlet in the range of 4.5-5.0 ppm. The aromatic region would display a more complex splitting pattern due to the substitution on the benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR is used to determine the number of unique carbon atoms and their chemical environments. The spectrum for this compound would show characteristic peaks for the benzylic carbon, the methyl carbon of the sulfonyl group, and the aromatic carbons. The carbon atom attached to the fluorine would exhibit a large coupling constant (¹J C-F).

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is a crucial technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its chemical shift would be indicative of the electronic environment of the fluorine on the aromatic ring.

Table 1: Predicted NMR Data for this compound Predicted data based on typical chemical shifts for similar structural motifs.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | |||

| -CH₂Br | 4.5 - 5.0 | Singlet | Benzylic protons |

| Aromatic-H | 7.0 - 8.0 | Multiplet | Complex splitting due to substitution |

| -SO₂CH₃ | 3.0 - 3.5 | Singlet | Methyl protons of the sulfonyl group |

| ¹³C | |||

| -CH₂Br | 30 - 35 | - | Benzylic carbon |

| Aromatic-C | 110 - 140 | - | Aromatic carbons, with C-F coupling |

| -SO₂CH₃ | 40 - 45 | - | Methyl carbon of the sulfonyl group |

| ¹⁹F | |||

| Ar-F | -100 to -120 | - | Relative to CFCl₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The vibrational frequencies of specific bonds provide a characteristic spectrum. Key absorptions would include the strong, asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O) typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Aromatic C-H stretching would be observed around 3100-3000 cm⁻¹, and C-F stretching would appear in the 1250-1020 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃) | 2975 - 2850 | Medium to Weak |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| C-F Stretch | 1250 - 1020 | Strong |

| C-Br Stretch | 690 - 550 | Medium to Strong |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula (C₈H₈BrFO₂S). The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the benzyl-carbon bond, providing further structural information.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of reactions that synthesize or utilize this compound. orgsyn.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. orgsyn.org The retention factor (Rf) value is dependent on the polarity of the compound and the solvent system used.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) in Derivatization Studies

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of this compound and its derivatives. Due to the reactive nature of the benzyl (B1604629) bromide moiety, derivatization is often employed to create a more stable and easily detectable compound. For instance, reaction with a nucleophile can yield a derivative that is more amenable to reverse-phase HPLC analysis.

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique. In derivatization studies, CE can be used to separate the derivatized product from the unreacted starting material and derivatizing agent. The choice between HPLC and CE would depend on the specific properties of the derivative and the analytical goals. Derivatization can also be performed to introduce a chromophore or fluorophore, enhancing detection sensitivity in both HPLC and CE. nih.gov

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is a powerful analytical technique for determining the solid-state structure of crystalline materials, providing precise information about the three-dimensional arrangement of atoms and molecules. A comprehensive search of scientific literature and crystallographic databases, however, reveals a notable absence of published single-crystal X-ray diffraction studies specifically for this compound or its direct derivatives. Consequently, no experimental crystallographic data is available to definitively elucidate its solid-state structure.

In the absence of specific research on this compound, this section will outline the principles of X-ray diffraction and the type of structural insights it would provide were the data available. This technique is fundamental in understanding the conformational and configurational properties of a molecule in the solid state, which in turn influence its physical and chemical properties.

For a molecule like this compound, a single-crystal X-ray diffraction study would irradiate a high-quality crystal with X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This analysis would yield critical information, including:

Molecular Conformation: The precise dihedral angles between the phenyl ring and its substituents (the fluoro, methylsulphonyl, and bromomethyl groups) would be determined. This would reveal the preferred spatial orientation of these groups relative to each other, which can be influenced by steric and electronic effects.

Intermolecular Interactions: The study would identify and characterize any non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking, that govern the packing of the molecules in the crystal lattice. These interactions are crucial in determining the melting point, solubility, and stability of the compound.

Crystallographic Parameters: Key data about the crystal system, space group, and unit cell dimensions would be obtained. This information is essential for identifying and characterizing the crystalline form of the substance.

Were the crystallographic data for this compound available, it would typically be presented in a detailed table. Below is a hypothetical representation of such a data table, illustrating the type of information that would be reported from a single-crystal X-ray diffraction experiment.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Chemical Formula | C8H8BrFO2S |

| Formula Weight | 267.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 109.34 |

| γ (°) | 90 |

| Volume (ų) | 1034.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.715 |

| R-factor (%) | 4.5 |

It is important to reiterate that the table above is purely illustrative of the type of data obtained from X-ray diffraction studies and does not represent actual experimental data for this compound. The scientific community awaits future research that may provide these valuable structural insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.